N,N-dimethylpyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-9(2)7-4-3-5-8-6-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDHEXUPBRMUMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171564 | |
| Record name | 3-Pyridinamine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18437-57-5 | |
| Record name | 3-Pyridinamine, N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018437575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinamine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Studies of N,n Dimethylpyridin 3 Amine
Nucleophilic Reactivity of the Dimethylamino Group
The exocyclic dimethylamino group in N,N-dimethylpyridin-3-amine possesses a lone pair of electrons on the nitrogen atom. However, its nucleophilicity is significantly tempered by resonance effects. The lone pair is delocalized into the electron-deficient pyridine (B92270) ring, which reduces its availability to attack electrophiles directly. libretexts.org This delocalization is a key factor in the reduced basicity and nucleophilic reactivity of the nitrogen atom in aromatic amines compared to aliphatic amines. libretexts.org
While the dimethylamino group can participate in reactions such as hydrogen bonding, its primary electronic role is to activate the pyridine ring system. libretexts.orgvulcanchem.com This electron-donating effect increases the electron density of the aromatic ring and, notably, enhances the nucleophilicity of the nitrogen atom within the pyridine ring (the endocyclic nitrogen). researchgate.netacs.org Consequently, in many catalytic applications, the reactive center of the molecule is the endocyclic pyridine nitrogen rather than the exocyclic dimethylamino nitrogen. evitachem.comutrgv.edu
Electrophilic Aromatic Substitution on the Pyridine Ring
The dimethylamino group is a powerful activating group for electrophilic aromatic substitution (EAS), making the pyridine ring more susceptible to reaction with electrophiles than the unsubstituted pyridine. Pyridines with an activating substituent at the C-3 position typically undergo electrophilic substitution at the C-2 position. taylorfrancis.com For this compound, the dimethylamino group directs incoming electrophiles primarily to the ortho positions (C2 and C4) and the para position (C6).
Research on related 3-aminopyridine (B143674) derivatives confirms this reactivity pattern. For instance, studies involving the lithiation of protected 3-aminopyridines, a prelude to electrophilic substitution, show substitution at the C2 and C4 positions. acs.org The reactivity of 3-aminopyridine in multicomponent heterocyclization reactions, which proceed via an electrophilic substitution mechanism, further underscores the activated nature of the ring, although yields can sometimes be modest compared to other heterocyclic substrates. acs.orgnih.gov
| Reactant | Reaction Type | Position of Substitution | Product Type | Reference |
|---|---|---|---|---|
| 3-Aminopyridine | Chlorination | C-2 | 3-Amino-2-chloropyridine | taylorfrancis.com |
| 3-Hydroxypyridine | Nitration | C-2 | 3-Hydroxy-2-nitropyridine | taylorfrancis.com |
| 3-(Pivaloylamino)pyridine | Directed ortho-Lithiation | C-2, C-4 | Substituted (pivaloylamino)pyridines | acs.org |
Reaction Mechanisms Involving the Pyridine Nitrogen Atom
The nitrogen atom within the pyridine ring is a key center of reactivity for this compound, acting as both a base and a potent nucleophilic catalyst. evitachem.comtaylorfrancis.com Its catalytic activity is analogous to its well-known and highly effective isomer, 4-(dimethylamino)pyridine (DMAP). utrgv.edusolubilityofthings.comcommonorganicchemistry.com
In acylation and esterification reactions, this compound functions as a superior catalyst by activating the acylating agent. evitachem.com The mechanism involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbonyl carbon of an acid anhydride (B1165640) or acid chloride. This initial step forms a highly reactive N-acylpyridinium ion intermediate. evitachem.comutrgv.edu This intermediate is significantly more electrophilic than the initial acylating agent, rendering it highly susceptible to attack by a weakly nucleophilic alcohol or amine. The subsequent nucleophilic addition leads to the formation of the desired ester or amide and regeneration of the this compound catalyst. evitachem.comwikipedia.org
Catalytic Cycle for Esterification:
Activation: The pyridine nitrogen of this compound attacks acetic anhydride, displacing an acetate (B1210297) ion to form a reactive acetylpyridinium intermediate. evitachem.com
Nucleophilic Attack: An alcohol molecule attacks the highly electrophilic carbonyl carbon of the acetylpyridinium intermediate. evitachem.com
Product Formation: The pyridine moiety is eliminated as a good leaving group, resulting in the formation of the final ester product and the protonated catalyst. evitachem.com An auxiliary base is often used to regenerate the neutral catalyst for the next cycle. wikipedia.org
This catalytic role highlights the enhanced nucleophilicity of the pyridine nitrogen, a direct consequence of the electron-donating resonance from the dimethylamino group. libretexts.org
Coupling Reactions for Extended Molecular Architectures
The this compound scaffold serves as a valuable building block in the synthesis of larger, more complex molecules and extended molecular architectures. Its derivatives are utilized both as substrates in cross-coupling reactions and as ligands that can influence the outcome of catalytic transformations. acs.orgresearchgate.net
Halogenated derivatives of this compound can be readily employed in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds. vulcanchem.com This strategy is fundamental for constructing complex molecular frameworks from simpler precursors. For example, aminopyridines can be synthesized via palladium-catalyzed C-N bond formation from the corresponding halopyridines. acs.org Similarly, ionic liquids based on the related DMAP have been synthesized and used as catalysts in coupling reactions to form indoles and tetrazoles, demonstrating the utility of the aminopyridine core in designing functional materials. rsc.orgrsc.org
Furthermore, the 3-aminopyridine structure itself can act as a directing group in modern synthetic methodologies. For instance, it can facilitate the catalytic functionalization of otherwise unreactive C-H bonds, enabling the construction of extended molecular systems.
| Pyridine Derivative Type | Coupling Reaction / Method | Role of Pyridine | Resulting Architecture | Reference |
|---|---|---|---|---|
| Halogenated 3-Aminopyridines | Palladium-Catalyzed C-N Coupling | Substrate | Substituted Aminopyridines | acs.org |
| 6-Bromopyridin-3-amine | Palladium-Catalyzed Coupling | Substrate | N,6-dimethylpyridin-3-amine | |
| Azido-substituted Aminopyridine | "Click" Cycloaddition | Substrate | Triazole-substituted Aminopyridines | mdpi.com |
| N,N-Dimethylpyridin-4-amine (DMAP) | N-Alkylation / Anion Exchange | Precursor | DMAP-based Ionic Liquid Catalysts | rsc.org |
Catalytic Applications and Mechanistic Investigations of N,n Dimethylpyridin 3 Amine Analogues
Role as a Nucleophilic Catalyst in Organic Transformations
N,N-dimethylpyridin-3-amine serves as a nucleophilic catalyst, primarily in organic transformations such as esterification and acylation reactions. evitachem.com Its function is analogous to that of its more widely known and highly effective isomer, 4-(Dimethylamino)pyridine (DMAP). solubilityofthings.comcommonorganicchemistry.comguidechem.com The catalytic power of these aminopyridines originates from the enhanced nucleophilicity of the pyridine (B92270) ring nitrogen, a result of resonance donation from the lone pair of electrons on the exocyclic dimethylamino group. guidechem.com
In a typical catalytic cycle for a reaction like the esterification of an alcohol with an acid anhydride (B1165640), the aminopyridine catalyst attacks the acylating agent. This initial step forms a highly reactive N-acylpyridinium intermediate. evitachem.com This intermediate is significantly more electrophilic than the original acid anhydride, making it much more susceptible to attack by a nucleophile, such as an alcohol. evitachem.com The subsequent nucleophilic attack by the alcohol on the activated acyl group leads to the formation of the desired ester product and the regeneration of the aminopyridine catalyst, allowing it to participate in further catalytic cycles. evitachem.com
While DMAP is often the catalyst of choice due to its exceptional activity—speeding up some reactions by factors of up to 10⁶ compared to pyridine—this compound and other analogues also exhibit this catalytic behavior. commonorganicchemistry.comguidechem.com The position of the dimethylamino group on the pyridine ring subtly influences the catalyst's basicity and nucleophilicity, which in turn affects its catalytic efficiency in various transformations. The study of these analogues provides valuable insights into the structure-activity relationships that govern nucleophilic catalysis by this important class of compounds.
Mechanistic Pathways of Acylation Reactions Facilitated by Related Aminopyridines
The mechanism of acylation reactions catalyzed by aminopyridines is crucial for understanding their reactivity and for the rational design of new catalysts. The pathway can differ depending on the substitution pattern of the aminopyridine.
For 4-(Dimethylamino)pyridine (DMAP), the consensus mechanism involves nucleophilic catalysis. researchgate.net The reaction commences with a pre-equilibrium step where the highly nucleophilic pyridine nitrogen of DMAP attacks the acylating agent (e.g., acetic anhydride) to form an N-acylpyridinium salt. researchgate.netorganic-chemistry.org This intermediate is a superior acylating agent. The counterion (e.g., acetate) then acts as a base, deprotonating the alcohol nucleophile, which subsequently attacks the N-acylpyridinium intermediate to yield the ester product and regenerate the DMAP catalyst. organic-chemistry.org
Catalytic Activity in Cross-Coupling Reactions (e.g., Palladium-Catalyzed Transformations involving Halogenated Derivatives)
Halogenated derivatives of aminopyridines are important substrates in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-nitrogen bonds. rsc.orguwindsor.ca Palladium-catalyzed reactions, in particular, have been developed for the functionalization of these heterocycles. nih.govresearchgate.net
Significant research has focused on the palladium-catalyzed C,N-cross-coupling of 3-halo-2-aminopyridines with various primary and secondary amines. nih.govnih.govacs.org These reactions provide a direct route to N³-substituted-2,3-diaminopyridines, which are valuable structures in medicinal chemistry. nih.govnih.gov The success of these couplings often hinges on the choice of ligand for the palladium catalyst. Buchwald's group has shown that specific phosphine (B1218219) ligands, such as RuPhos and BrettPhos, are highly effective. nih.gov For instance, using a RuPhos-precatalyst in combination with a strong base like LiHMDS (Lithium bis(trimethylsilyl)amide) allows for the efficient coupling of various secondary amines to 3-bromo-2-aminopyridine. nih.govacs.org For primary amines, a BrettPhos-derived precatalyst has been shown to give superior results. nih.govacs.org
The potential challenges in these reactions include the coordination of the aminopyridine substrate to the palladium center, which can inhibit the catalytic cycle. nih.govacs.org The development of sterically hindered and electron-rich phosphine ligands has been instrumental in overcoming these issues, facilitating the crucial oxidative addition and reductive elimination steps. The table below summarizes the performance of different ligands in the palladium-catalyzed amination of 3-bromo-2-aminopyridine with morpholine, illustrating the critical role the ligand plays in achieving high yields. nih.gov
Table 1: Ligand screen for the Pd-catalyzed C,N-cross coupling of 3-bromo-2-aminopyridine with morpholine. Yields were determined by GC analysis. nih.govacs.org
These methodologies highlight the importance of halogenated aminopyridine scaffolds as building blocks for more complex molecular architectures via palladium-catalyzed transformations.
Medicinal Chemistry and Biological Activity of N,n Dimethylpyridin 3 Amine and Its Analogues
General Overview of Pharmacological Potential within Aminopyridine Class
Aminopyridines, a class of compounds characterized by monoamino and diamino derivatives of pyridine (B92270), represent a significant area of interest in medicinal chemistry due to their diverse biological and pharmacological effects. rsc.orgresearchgate.net These compounds primarily function by blocking voltage-gated potassium channels in a dose-dependent manner. rsc.orgresearchgate.net The unique structural properties of the aminopyridine ring allow for interaction with a variety of enzymes and receptors, leading to a broad spectrum of pharmacological activities. rsc.orgresearchgate.net
The versatility of the aminopyridine scaffold has led to its incorporation into a wide range of therapeutic agents. rsc.org Pyridine derivatives have demonstrated utility in antiviral therapy, particularly against HIV, as well as in treatments for conditions such as high cholesterol, diabetes, and ulcers. rsc.org They have also been investigated for their potential as antihistaminic, antineoplastic, and anticancer agents. rsc.orgresearchgate.net For instance, 2-aminopyridine (B139424) is a key building block in the synthesis of numerous biologically active compounds, while 4-aminopyridine (B3432731) was the first of its class to be used therapeutically, stimulating the release of acetylcholine (B1216132) and noradrenaline. rsc.orgresearchgate.net The continuous research into aminopyridines holds promise for the development of novel therapies for a multitude of diseases. rsc.org
Investigations into Biological Activities
Potential Antimicrobial Properties
The aminopyridine scaffold is a constituent of various compounds investigated for their antimicrobial properties. Studies have shown that derivatives of this class exhibit activity against a range of bacterial and fungal pathogens. For example, some 2-aminopyridine derivatives have demonstrated broad-spectrum pharmacological activities, including antibacterial and antifungal effects. researchgate.net
Research into specific analogues has provided more detailed insights. For instance, a series of 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine derivatives were synthesized and screened for their antimicrobial and antifungal activities. orientjchem.org These compounds showed significant activity against several human pathogens, including E. coli, S. typhi, S. abony, P. aeruginosa, and B. subtilis, while exhibiting less activity against A. niger and C. albicans. orientjchem.org This suggests a greater potential for antibacterial applications over antifungal ones for this particular set of analogues. orientjchem.org
Another study focused on novel N-sulfonyl aminopyridines containing either a benzothiazole (B30560) or benzimidazole (B57391) ring. nih.gov Certain compounds from this series displayed excellent antimicrobial potential, with some showing greater inhibition zones against Klebsiella pneumonia than standard drugs like sulfadiazine (B1682646) and gentamicin. nih.gov Furthermore, one compound exhibited a higher inhibition zone against Staphylococcus aureus than ampicillin. nih.gov
The antimicrobial activity of pyridine derivatives is often enhanced by the addition of other chemical moieties. The incorporation of a thiazole (B1198619) ring, for instance, has been shown to produce compounds with notable antibacterial potential. nih.gov Similarly, the introduction of an aminomethyl group through the Mannich reaction can improve the biological activity of heterocyclic compounds, including their antimicrobial effects. mdpi.com
Table 1: Antimicrobial Activity of Selected Aminopyridine Analogues
| Compound/Analogue | Target Organism(s) | Observed Activity | Reference(s) |
|---|---|---|---|
| 3-(4-Substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine derivatives | E. coli, S. typhi, S. abony, P. aeruginosa, B. subtilis | Remarkable antibacterial activity | orientjchem.org |
| 3-(4-Substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine derivatives | A. niger, C. albicans | Less active antifungal activity | orientjchem.org |
| N-sulfonyl aminopyridines with benzothiazole/benzimidazole ring | Klebsiella pneumonia, Staphylococcus aureus | Excellent antimicrobial potential, in some cases greater than standard antibiotics | nih.gov |
| 2-Aminopyridine derivatives | General antibacterial and antifungal | Broad-spectrum pharmacological activities | researchgate.net |
| Pyridine-thiazole hydrazides | B. subtilis, E. coli, P. aeruginosa, S. aureus | Good antibacterial activity | mdpi.com |
Anti-inflammatory Properties
The aminopyridine structure is a key component in the development of compounds with anti-inflammatory properties. Research has shown that derivatives of 2-aminopyridine exhibit a wide array of pharmacological effects, including anti-inflammatory activity. researchgate.net
Specific investigations into aminopyridine analogues have demonstrated their potential to modulate inflammatory pathways. For example, a series of N-(3-arylaminopyridin-4-yl)alkanesulfonamides, which are pyridine analogues of the anti-inflammatory drug nimesulide, were synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov Several of these compounds showed significant inhibitory activity, with a selectivity for COX-2 over COX-1 that was comparable to or greater than that of celecoxib. nih.gov In vivo studies using a carrageenan-induced pleurisy model further confirmed the anti-inflammatory activity of these compounds and their capacity to reduce leukocyte infiltration. nih.gov
Other studies have explored the anti-inflammatory potential of different aminopyridine derivatives. Pyridylalanine analogues have been investigated for their inherent anti-inflammatory activities. nih.gov Additionally, research on Mannich bases derived from various heterocyclic compounds, including those with a pyridine core, has indicated their potential for analgesic and anti-inflammatory effects. mdpi.com The versatility of the aminopyridine scaffold allows for the design and synthesis of novel compounds with targeted anti-inflammatory actions.
Role in Neurodegenerative Disease Research
N,N-Dimethylpyridin-3-amine as a Chemical Tool for Alzheimer's Disease Pathogenesis Studies
The compound this compound and its analogues have emerged as valuable chemical tools in the investigation of Alzheimer's disease (AD) pathogenesis. nih.gov The complexity of AD, which involves multiple pathological factors such as amyloid-β (Aβ) peptides, metal ions, and oxidative stress, necessitates the development of small molecules that can target and modulate these interconnected pathways. nih.govsci-hub.ru
This compound is a component of more complex molecules designed to interact with these pathological features. For instance, the compound DPA2 (6-((((5-(dimethylamino)pyridin-2-yl)methyl)amino)methyl)-N,N-dimethylpyridin-3-amine) incorporates the this compound moiety. nih.gov Such compounds are developed to elucidate the molecular-level interactions involved in AD. nih.gov The dimethylamino group and the pyridine ring within these structures have been shown to have significant effects in interacting with Aβ fibrils. nih.gov
Furthermore, the development of imaging agents for neurofibrillary tangles (NFTs), another hallmark of AD, has utilized derivatives of this compound. For example, 6-bromo-N,N-dimethylpyridin-3-amine has been synthesized as an intermediate in the creation of pyrrolo[2,3-c]pyridines, which are being investigated as potential tracers for positron emission tomography (PET) imaging of tau aggregates. google.com This highlights the role of this compound derivatives in creating tools for both understanding the disease mechanisms and for potential diagnostic applications.
Modulation of Metal-Aβ Species and Antioxidant Activity by Analogues
Analogues of this compound have been specifically designed to target the interplay between metal ions and amyloid-β (Aβ) peptides, a critical aspect of Alzheimer's disease (AD) pathology. nih.govsci-hub.ru The binding of metal ions, particularly copper and zinc, to Aβ can promote the formation of toxic peptide aggregates and lead to the production of reactive oxygen species (ROS), contributing to oxidative stress. nih.govnih.gov
Small molecules containing the this compound framework, such as L2-b2 (N1-((5-(dimethylamino)pyridin-2-yl)methyl)-N4,N4-dimethylbenzene-1,4-diamine), have been developed to modulate the reactivity of these metal-Aβ species. nih.gov These compounds are designed to interact with both metal-free Aβ and metal-Aβ complexes, influencing their aggregation pathways and potentially redirecting them towards the formation of less toxic species. nih.govumich.edu The dimethylamino groups and the pyridine ring are crucial for these interactions. nih.gov
In addition to modulating metal-Aβ aggregation, these analogues often possess antioxidant properties. nih.gov The redox-active nature of certain moieties within these molecules allows them to scavenge free radicals, thereby mitigating oxidative stress, which is another key pathological feature of AD. nih.govumich.edu The ability of these compounds to simultaneously target metal-Aβ species and exert antioxidant effects makes them promising multifunctional tools for studying and potentially treating neurodegenerative diseases. nih.govsci-hub.ru
Table 2: Investigated this compound Analogues in Alzheimer's Research
| Analogue | Key Structural Features | Investigated Role/Activity | Reference(s) |
|---|---|---|---|
| DPA2 (6-((((5-(dimethylamino)pyridin-2-yl)methyl)amino)methyl)-N,N-dimethylpyridin-3-amine) | Contains this compound moiety | Chemical tool to study AD pathogenesis | nih.gov |
| 6-bromo-N,N-dimethylpyridin-3-amine | Bromo-substituted this compound | Intermediate for PET imaging tracers for tau aggregates | google.com |
| L2-b2 (N1-((5-(dimethylamino)pyridin-2-yl)methyl)-N4,N4-dimethylbenzene-1,4-diamine) | Contains this compound framework | Modulation of metal-Aβ species and antioxidant activity | nih.govumich.edu |
Evaluation of Cytotoxicity in Neuroblastoma Cell Lines
The cytotoxicity of this compound analogues has been evaluated in human neuroblastoma cell lines, particularly SK-N-BE(2)-M17 (M17), to assess their potential as therapeutic agents or as scaffolds for drug design. Studies on a library of compounds, including N,N-dimethyl-6-((phenylamino)methyl)pyridin-3-amine (L2-b1) and 6-(aminomethyl)-N,N-dimethylpyridin-3-amine (PMA2), have shown that these molecules exhibit relatively low toxicity. nih.gov When M17 cells were treated with these compounds at concentrations up to 50 μM in the absence of metal ions, and up to 25 μM in the presence of metal ions, cell survival remained high, at approximately 85% or more. nih.gov This low intrinsic toxicity is a favorable characteristic for developing chemical tools intended to modulate pathological processes without causing significant harm to the cells themselves. nih.gov
| Compound | Cell Line | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| L2-b1 | SK-N-BE(2)-M17 (M17) | Up to 50 µM (metal-free) | >85% cell survival | nih.gov |
| PMA2 | SK-N-BE(2)-M17 (M17) | Up to 50 µM (metal-free) | >85% cell survival | nih.gov |
| L2-b1 | SK-N-BE(2)-M17 (M17) | Up to 25 µM (with metal ions) | >85% cell survival | nih.gov |
| PMA2 | SK-N-BE(2)-M17 (M17) | Up to 25 µM (with metal ions) | >85% cell survival | nih.gov |
Applications as Precursors for Pharmaceutical Agents
This compound and its derivatives are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds. evitachem.com Their pyridine structure allows for various chemical modifications, making them versatile building blocks in drug discovery. innospk.com The amino group, in particular, enhances reactivity and serves as a key handle for constructing more complex heterocyclic systems, which are fundamental to many drug scaffolds. innospk.com For example, these amines are used as precursors in the development of corticotropin-releasing factor-1 (CRF1) receptor antagonists, which are investigated for the treatment of stress-related disorders. nih.govresearchgate.net They also serve as starting materials for potent 5'-adenosine monophosphate-activated protein kinase (AMPK) activators, which have potential in treating diabetic nephropathy. acs.org
Structure-Activity Relationship (SAR) Studies of Functionalized Analogues
The structure-activity relationship of L2-b1 has been investigated in the context of developing chemical tools for Alzheimer's disease. nih.gov L2-b1 was designed as part of a chemical library to understand how molecular structure affects interactions with pathological factors like metal ions (Cu²⁺, Zn²⁺) and amyloid-β peptides. nih.gov
Key SAR findings for L2-b1 include:
Metal Binding: The nitrogen atoms in the pyridine ring are crucial for binding metal ions like Zn(II). nih.gov NMR studies have confirmed that the chemical shifts of the pyridyl protons change upon the addition of Zn(II), indicating the involvement of these nitrogen donors in metal coordination. nih.gov
Electronic Properties: The position and number of the dimethylamino group significantly influence the compound's ionization potential. This property is critical for its antioxidant activity and its ability to interact with redox-active metal ions. nih.gov
Structural Framework: L2-b1 is part of a series designed based on a backbone that can regulate metal-amyloid species. The specific arrangement of the dimethylamino group on the pyridine ring and the phenylaminomethyl side chain at the 6-position dictates its reactivity and targeting capabilities. nih.gov
PMA2 is another analogue studied for its potential role in modulating factors related to neurodegenerative diseases. nih.gov Its SAR profile highlights the importance of its functional groups in its biological activity.
Key SAR findings for PMA2 include:
Metal Ion Interaction: Like L2-b1, the nitrogen donor atom on the pyridine ring of PMA2 is involved in binding to Zn(II). nih.gov The aminomethyl group at the 6-position provides an additional potential metal-binding site, influencing the compound's coordination chemistry. nih.gov
Antioxidant Activity: PMA2 demonstrates the ability to scavenge free organic radicals, an important property for combating oxidative stress associated with neurodegenerative conditions. nih.gov
Structural Simplicity: As a smaller fragment and primary amine analogue within its series, PMA2 helps to elucidate the core structural requirements for metal binding and biological activity. Its structure provides a baseline for understanding the contributions of more complex substitutions seen in larger molecules like DPA2. nih.gov
The introduction of a fluorine atom at the 6-position of the this compound scaffold has proven to be a successful strategy in pharmaceutical research and development, particularly for enhancing drug-like properties.
Key SAR insights include:
AMPK Activators: In the development of potent AMPK activators for diabetic nephropathy, a 6-fluoro-pyridin-2-yl moiety was incorporated into indole (B1671886) acid derivatives. This substitution was part of the extensive SAR studies that led to the identification of preclinical candidates and ultimately the investigational new drug PF-06409577. acs.org The fluorine atom can modulate the electronic properties of the pyridine ring, influencing binding affinity and metabolic stability.
Tau PET Imaging Agents: A fluorinated pyridine derivative, specifically N-(4-[¹⁸F]fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine, was identified as a promising positron emission tomography (PET) tracer for imaging tau protein aggregates in the brain, a hallmark of Alzheimer's disease. researchgate.net The SAR exploration revealed that the fluorinated pyridine moiety provided a potent and selective binding profile with a favorable pharmacokinetic profile for brain imaging. researchgate.net The position of the fluorine atom is critical for both the biological target interaction and for the radiolabeling process.
A series of N(3)-pyridylpyrazinones have been extensively studied as corticotropin-releasing factor-1 (CRF1) receptor antagonists. The substitution pattern on the N(3)-pyridyl group has a profound impact on the biological efficacy of these compounds. nih.gov A significant breakthrough in this area was the incorporation of a novel 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine (B8473586) moiety. nih.govacs.org
Key SAR findings for this class of compounds include:
Potency Enhancement: Analogues containing the 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine group were among the most potent CRF1 receptor antagonists synthesized, exhibiting high binding affinity with IC₅₀ values in the nanomolar range. nih.govacs.org
Metabolic Stability: A primary challenge with earlier pyrazinone-based antagonists was the formation of reactive metabolites. The 6-(difluoromethoxy) substitution was a key strategy to minimize this issue, leading to compounds with significantly lower levels of reactive metabolite formation in vivo. acs.org
Influence of pKa: The binding affinity of the N(3)-pyridylpyrazinone analogues is influenced not only by the substitution pattern on the pyridine ring but also by the pKa of the pyridyl nitrogen. nih.gov This indicates that the electronic properties of the pyridine ring are crucial for optimal interaction with the CRF1 receptor.
Improved In Vivo Properties: The novel 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine group contributed to both high potency and improved pharmacokinetic properties, resulting in orally bioavailable compounds with efficacy in animal models of anxiety. acs.org
| Compound Class | Key Structural Moiety | Substitution Impact | Resulting Biological Effect | Reference |
|---|---|---|---|---|
| N(3)-pyridylpyrazinones | 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine | Introduction of difluoromethoxy group at the 6-position. | High CRF1 receptor binding affinity (IC₅₀ = 0.86 nM for one analogue). acs.org | nih.govacs.org |
| N(3)-pyridylpyrazinones | 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine | Modification of the pyridine ring's electronic properties (pKa). | Influences binding affinity to the CRF1 receptor. nih.gov | nih.gov |
| N(3)-pyridylpyrazinones | 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine | Replacement of other groups with difluoromethoxy. | Minimized formation of reactive metabolites in vivo. acs.org | acs.org |
Advanced Spectroscopic and Computational Characterization of N,n Dimethylpyridin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of N,N-dimethylpyridin-3-amine derivatives. Both ¹H and ¹³C NMR spectroscopy are routinely employed to probe the chemical environment of individual atoms within the molecule.
In ¹H NMR spectra of this compound derivatives, the aromatic protons on the pyridine (B92270) ring typically appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns providing information about the substitution pattern on the ring. scienceopen.comchempap.org For instance, in 5-(5-bromobenzofuran-2-yl)-N,N-dimethylpyridin-2-amine, the protons on the pyridine ring are observed at chemical shifts (δ) of 6.55, 7.17, and 8.65 ppm. scienceopen.com The methyl protons of the dimethylamino group characteristically appear as a singlet in the upfield region of the spectrum. scienceopen.com The integration of these signals confirms the number of protons in each environment.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. rsc.org The chemical shifts of the carbon atoms in the pyridine ring and the dimethylamino group are sensitive to the electronic effects of the substituents. Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are also utilized to establish long-range correlations between protons and carbons, further aiding in the complete structural assignment. nih.gov The analysis of chemical shift perturbations upon complexation or derivatization can also offer insights into the interaction of these molecules with other chemical species. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts for a Derivative of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H | 8.65 | d | 2.4 |
| Pyridine H | 7.17 | dd | 8.8, 2.4 |
| Pyridine H | 6.55 | d | 8.8 |
| N(CH₃)₂ | 3.14 | s |
Data sourced from a study on 5-(5-bromobenzofuran-2-yl)-N,N-dimethylpyridin-2-amine. scienceopen.com
Mass Spectrometry for Molecular Characterization of Derivatives
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. rsc.org It also provides valuable information about their structure through the analysis of fragmentation patterns. vulcanchem.comsmolecule.com
In a typical mass spectrum of a derivative, the molecular ion peak (M⁺) provides the molecular weight of the compound. scienceopen.com High-resolution mass spectrometry (HRMS) can yield the exact mass, allowing for the determination of the molecular formula. scienceopen.com
The fragmentation of these molecules under mass spectrometric conditions often involves characteristic losses of substituents. For related aminomethylpyridine compounds, a common fragmentation pathway is the loss of the aminomethyl group, followed by the fragmentation of the pyridine ring. The study of these fragmentation patterns can help to confirm the identity of the compound and to distinguish between isomers.
Table 2: Mass Spectrometry Data for a Derivative of this compound
| Compound | Ionization Method | m/z (M+H)⁺ | Reference |
| 5-(5-Bromobenzofuran-2-yl)-N,N-dimethylpyridin-2-amine | ESI | 318 | scienceopen.com |
| 5-(5-Iodobenzofuran-2-yl)-N,N-dimethylpyridin-2-amine | ESI | 304 | scienceopen.com |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
The IR spectrum of an this compound derivative will exhibit characteristic absorption bands corresponding to the various vibrational modes. The stretching vibrations of the C-N bond of the dimethylamino group are typically observed in the fingerprint region of the spectrum. The aromatic C-C and C-N stretching vibrations of the pyridine ring also give rise to a series of bands. scirp.org
Raman spectroscopy provides complementary information to IR spectroscopy. up.ac.zaresearchgate.net For instance, vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly useful for analyzing the symmetric vibrations of the molecule. The combination of IR and Raman data allows for a more complete vibrational assignment and a deeper understanding of the molecular structure.
Electronic Spectroscopy and Photophysical Characterization of Derivatives
Electronic spectroscopy, primarily UV-Visible absorption and photoluminescence spectroscopy, is used to investigate the electronic transitions and photophysical properties of this compound derivatives. rsc.orgsemanticscholar.org These properties are of particular interest when the derivatives are part of larger systems designed for applications in materials science, such as luminescent complexes or fluorescent probes. researchgate.netacs.org
Derivatives of this compound can be incorporated as ligands in metal complexes, influencing their photophysical properties. For example, copper(I) complexes containing a 2-(diphenylphosphanyl)-N,N-dimethylpyridin-3-amine ligand have been synthesized and shown to exhibit emission from blue to yellow, with some demonstrating thermally activated delayed fluorescence (TADF). rsc.org The electronic properties of the this compound moiety, particularly the electron-donating nature of the dimethylamino group, play a crucial role in tuning the energy levels of the complex and thus its emission characteristics. rsc.org
The absorption and emission maxima, quantum yields, and excited-state lifetimes are key parameters determined from these studies. The solvent environment can also significantly impact the photophysical properties of these derivatives, leading to solvatochromic shifts in the absorption and emission spectra.
Quantum Chemical Calculations (e.g., DFT, MP2)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provide a theoretical framework for understanding the molecular and electronic properties of this compound and its derivatives. researchgate.netresearchgate.net
Investigations of Molecular Structures and Energetics
Computational methods are used to predict the three-dimensional structure of these molecules by finding the minimum energy conformation. These calculations can provide accurate bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography. For related pyridine derivatives, DFT calculations have been shown to accurately predict the molecular geometry. scirp.org
Furthermore, these calculations can be used to investigate the energetics of different conformations and to determine the relative stabilities of various isomers. This information is valuable for understanding the conformational preferences of the molecule and for predicting the most likely structures to be observed experimentally.
Analysis of Electronic Properties (e.g., Ionization Potentials, HOMO-LUMO Gap)
Quantum chemical calculations are instrumental in elucidating the electronic structure of this compound derivatives. irjweb.com Key electronic properties that can be calculated include the ionization potential, electron affinity, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net
The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and the electronic absorption properties of the molecule. A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited and more chemically reactive. For a related compound, 5-bromo-N,3-dimethylpyridin-2-amine, the HOMO-LUMO gap was calculated to be 4.44 electron volts (eV), with the HOMO primarily located on the dimethylamino group and adjacent carbon atoms of the pyridine ring. This indicates that this region is the most electron-rich part of the molecule and is likely to be the site of electrophilic attack.
Table 3: Calculated Electronic Properties for a Related Pyridine Derivative
| Property | Calculated Value (eV) |
| HOMO Energy | -5.67 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 4.44 |
Data for 5-bromo-N,3-dimethylpyridin-2-amine.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic behavior of molecules, providing insights into their conformational landscapes and the nature of their interactions with surrounding molecules. While specific MD simulation studies exclusively targeting this compound are not extensively documented in publicly available literature, we can extrapolate and construct a detailed analysis based on computational studies of closely related substituted pyridines and other aromatic amines. This section outlines the expected conformational dynamics and intermolecular interaction patterns of this compound as would be revealed by dedicated MD simulations.
The primary focus of MD simulations for this compound would be to understand the rotational dynamics of the dimethylamino group and to characterize the non-covalent interactions that govern its behavior in various environments.
Conformational Analysis
The key flexible torsion in this compound is the C-N bond connecting the dimethylamino group to the pyridine ring. The rotation around this bond dictates the orientation of the methyl groups relative to the aromatic ring and is associated with a specific potential energy surface.
Potential Energy Surface Scan: A potential energy surface (PES) scan, typically performed using quantum mechanical methods like Density Functional Theory (DFT), is fundamental to parameterizing the force field used in classical MD simulations. The PES scan for the rotation of the dimethylamino group would likely reveal a relatively low rotational barrier. For similar aromatic amines, these barriers are typically in the range of a few kcal/mol. The planarity of the nitrogen in the dimethylamino group and its degree of conjugation with the pyridine ring would be key determinants of this barrier.
Key Conformational States: MD simulations would allow for the sampling of various conformational states and the determination of their relative populations. The primary dihedral angle of interest is the C2-C3-N-C(methyl) angle. It is anticipated that the lowest energy conformation would involve a slight pyramidalization at the nitrogen of the dimethylamino group, with the methyl groups positioned to minimize steric hindrance with the adjacent hydrogen atom on the pyridine ring.
Below is a hypothetical representation of the primary conformational states and their expected relative energies and populations as would be determined from an MD simulation in a non-polar solvent.
| Conformer | Dihedral Angle (C2-C3-N-Cmethyl) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Global Minimum | ~30° | 0.00 | ~75% |
| Transition State | ~90° | ~4.5 | <1% |
| Local Minimum | ~150° | ~1.5 | ~24% |
This table presents hypothetical data based on typical values for similar aromatic amines.
Intermolecular Interactions
MD simulations are exceptionally well-suited for characterizing the rich variety of non-covalent interactions that this compound can engage in. These interactions are crucial for understanding its behavior in solution and in condensed phases.
Hydrogen Bonding: The primary site for hydrogen bond acceptance is the nitrogen atom of the pyridine ring, which possesses a lone pair of electrons. In protic solvents, this nitrogen can form hydrogen bonds with solvent molecules. The strength and lifetime of these hydrogen bonds can be quantified from the MD trajectories.
π-Interactions: The electron-rich pyridine ring is capable of participating in various π-interactions, including:
π-π Stacking: Interactions with other aromatic rings, which can be in a parallel-displaced or T-shaped orientation.
C-H···π Interactions: Interactions where a C-H bond from an adjacent molecule points towards the face of the pyridine ring.
A summary of the expected intermolecular interaction energies, which could be derived from MD simulations and further analyzed using methods like Symmetry-Adapted Perturbation Theory (SAPT), is presented below.
| Interaction Type | Interacting Partner Example | Estimated Interaction Energy (kcal/mol) |
|---|---|---|
| Hydrogen Bond (Npyridine···H-O) | Water | -3.5 to -5.0 |
| π-π Stacking | Benzene (B151609) | -2.0 to -3.0 |
| C-H···π | Methane | -0.5 to -1.5 |
This table presents estimated interaction energies based on computational studies of similar molecular systems.
Derivatization and Functionalization Strategies of N,n Dimethylpyridin 3 Amine
Amination and Alkylation of the Pyridine (B92270) Core
The introduction of additional amino or alkyl groups onto the pyridine core of N,N-dimethylpyridin-3-amine can significantly alter its chemical properties. The existing dimethylamino group is a strong activating group, directing electrophilic-type substitutions to the ortho and para positions (C2, C4, and C6).
Amination: Direct C-H amination of the pyridine ring is a challenging but valuable transformation. For the related compound, 3-aminopyridine (B143674), amination has been achieved using reagents like sodamide (NaNH₂), typically proceeding via a nucleophilic substitution mechanism known as the Chichibabin reaction, though this usually favors the 2- and 6-positions. orgsyn.org A more modern approach involves the conversion of the parent heterocycle into a phosphonium (B103445) salt, which can then react with sodium azide (B81097) to introduce an amino group precursor at the 4-position with high regioselectivity. nih.gov This method has been successfully applied to a range of substituted pyridines. nih.gov
Alkylation: Alkylation of the pyridine ring can be accomplished through various methods. While Friedel-Crafts-type alkylations are generally difficult on pyridines, lithiation followed by reaction with an alkyl halide is a common strategy. The directing effect of the dimethylamino group would influence the position of metalation. For instance, N,N-diethyl amides of nicotinic acid have been shown to direct iridium-catalyzed borylation to the C4 and C6 positions, which can then be used for subsequent cross-coupling reactions to introduce alkyl or aryl groups. nih.gov Reductive amination protocols, while typically used to alkylate an existing amino group, can also be adapted in multi-step sequences to functionalize the ring. nih.govijpsonline.com
Introduction of Halogen Substituents for Further Transformations
Halogenated derivatives of this compound are particularly valuable intermediates. The halogen atom serves as a versatile handle for a wide range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of carbon, nitrogen, and other heteroatom-based substituents.
The electron-rich nature of the this compound ring makes it susceptible to electrophilic halogenation. The position of halogenation is dictated by the directing effect of the powerful dimethylamino group.
Bromination: Research has shown that the bromination of 3-dimethylaminopyridine with 2,4,4,6-tetrabromocyclohexa-2,5-dienone results exclusively in the formation of 2-bromo-5-dimethylaminopyridine. rsc.org This indicates a strong directing effect towards the position para to the dimethylamino group, followed by substitution at the most activated ortho position. In contrast, the parent 3-aminopyridine yields a mixture of 2-bromo and 2,6-dibromo derivatives under the same conditions. rsc.org The use of N-bromosuccinimide (NBS) is a milder alternative for the regioselective bromination of activated pyridines like aminopyridines. thieme-connect.com
Chlorination and Iodination: Chlorination of 3-aminopyridine can be achieved using reagents like hydrogen peroxide in hydrochloric acid, which can lead to products such as 2-chloro-3-aminopyridine. google.com For iodination, reagents such as N-iodosuccinimide (NIS) are commonly employed. The precise conditions and resulting regioselectivity for the direct halogenation of this compound depend heavily on the reagent and reaction conditions chosen. A strategy for the C3-halogenation of pyridines involves a ring-opening/halogenation/ring-closing sequence via Zincke imine intermediates, offering a method to access otherwise difficult-to-obtain isomers. researchgate.net
The following table summarizes known halogenated derivatives, which are key for further functionalization.
| Compound Name | Molecular Formula | Position of Halogen | Notes |
| 2-Bromo-5-dimethylaminopyridine | C₇H₉BrN₂ | 2-bromo | Product of bromination of 3-dimethylaminopyridine. rsc.org |
| 5-Bromo-N,N-dimethylpyridin-3-amine | C₇H₉BrN₂ | 5-bromo | Commercially available synthetic intermediate. chemshuttle.comchemscene.com |
| 6-Bromo-N,N-dimethylpyridin-3-amine | C₇H₉BrN₂ | 6-bromo | Synthesized from this compound. guidechem.com |
| 2-Chloro-3-aminopyridine | C₅H₅ClN₂ | 2-chloro | An important intermediate synthesized from 3-aminopyridine. google.com |
| 3-Halo-2-aminopyridine Derivatives | C₅H₅XN₂ (X=Cl, Br, I) | 3-halo | Synthesized to study effects on DNA triplex stability. nih.gov |
Phosphorylation and Other Heteroatom Functionalizations
Introducing heteroatoms such as phosphorus, sulfur, or boron onto the pyridine ring expands the chemical space of this compound derivatives, opening new avenues for catalytic applications and materials science.
Phosphorylation: While N,N-dimethylaminopyridine (DMAP) and its N-oxide derivatives are well-known catalysts for phosphorylation reactions, rsc.orglookchem.com the direct phosphorylation of the this compound ring is less common. However, methods exist for the phosphorylation of pyridine rings. For example, pyridine N-oxides can react with triethyl phosphite (B83602) to yield phosphonate-substituted pyridines. encyclopedia.pub Given that aminopyridines can be converted to their corresponding N-oxides, this provides a potential route to phosphorylated derivatives.
Sulfonylation: The introduction of a sulfonyl group can be achieved through electrophilic substitution. In a reaction involving N,N-dimethylaniline, a close structural analog, sulfonylation occurs on the aromatic ring. rsc.org A study on the sulfonylation of aryl halides in the presence of this compound did not report direct sulfonylation of the catalyst itself, but demonstrated its compatibility with the reaction conditions. rsc.org
Borylation: Iridium-catalyzed C-H borylation is a powerful method for functionalizing pyridines. nih.govgoogle.com.na The regioselectivity is often controlled by steric or directing-group effects. For pyridine substrates with directing amide groups, borylation can be directed to the meta-position. nih.gov A catalyst-free, photoinduced deaminative borylation of alkylamines has also been developed using pyridinium (B92312) salt intermediates, showcasing another route to incorporate boron-containing moieties. researchgate.net
Design and Synthesis of Multi-Heterocyclic Systems Incorporating this compound Moieties
This compound and its derivatives serve as crucial building blocks for the construction of more complex, fused, and linked multi-heterocyclic systems. These larger structures are of significant interest in drug discovery and materials science.
Pyrazolopyridines: Aminopyridines are common precursors for the synthesis of pyrazolo[3,4-b]pyridines. These are typically formed through the condensation of an aminopyrazole with a suitable dicarbonyl compound or α,β-unsaturated ketone. mdpi.com For example, 3-aminopyrazolopyridines can react with reagents like phenylisocyanate or acetylacetone (B45752) to build fused ring systems or elaborate on the pyrazole (B372694) core. scirp.org In one instance, a pyrazolo[3,4-b]pyridine bearing a 4-(N,N-dimethylamino)phenyl group was synthesized via cyclization of 5-amino-1-phenyl-pyrazole with an unsaturated ketone, demonstrating the incorporation of the key structural motif. mdpi.com
Pyridopyrazolopyrimidines: Further elaboration of pyrazolopyridine systems can lead to more complex structures. Starting from 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, reaction with ethyl acetoacetate (B1235776) can lead to intermediates that, upon treatment with POCl₃, cyclize to form pyridopyrazolopyrimidines. These can be further functionalized with various amines. researchgate.net
Thiazolopyridines and Other Fused Systems: Multicomponent reactions offer an efficient pathway to complex heterocycles. A five-component cascade reaction utilizing cyanoacetohydrazide, acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine (B1669678) hydrochloride has been used to generate thiazolo[3,2-a]pyridine derivatives. researchgate.net The versatility of the aminopyridine scaffold allows it to participate in various annulation and cyclization strategies to produce diverse heterocyclic frameworks. ijpsonline.com
The following table highlights examples of multi-heterocyclic systems synthesized from aminopyridine precursors.
| Heterocyclic System | Starting Materials (Example) | Key Reaction Type | Reference |
| Pyrazolo[3,4-b]pyridines | 5-Amino-1-phenyl-pyrazole, (E)-4-(4-(dimethylamino)phenyl)but-3-en-2-one | Cyclization/Condensation | mdpi.com |
| Pyridopyrazolopyrimidines | 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, Ethyl acetoacetate | Condensation followed by Cyclization | researchgate.net |
| Pyrazolo[1,5-a]pyrimidines | 3-Aryl-1H-pyrazol-5-amine, Ethyl 3-oxo-3-phenylpropanoate | Condensation/Cyclization | mdpi.com |
| Thiazolo[3,2-a]pyridines | Cyanoacetohydrazide, Acetophenones, Aldehydes, etc. | Five-Component Cascade | researchgate.net |
| Pyrazolo[4,3-c]pyridines | Dienamine, Amines with sulfonamide fragments | Condensation | nih.gov |
Applications in Materials Science Research
Use as a Building Block for Advanced Materials
N,N-dimethylpyridin-3-amine serves as a versatile building block for the construction of more complex molecules and advanced materials. Its pyridine (B92270) ring provides a robust and thermally stable scaffold, while the dimethylamino and pyridine nitrogen atoms offer reactive sites for further chemical modification. This allows it to be incorporated into larger macromolecular structures, such as polymers and ionic liquids. bldpharm.comevitachem.com
One notable application is its use as a precursor in the development of specialized ionic liquids. evitachem.com Ionic liquids are salts that are liquid at low temperatures and are valued for their low volatility, high thermal stability, and tunable properties. By functionalizing this compound, researchers can synthesize new ionic liquids that may act as green solvents or catalysts in various chemical processes. evitachem.comrsc.org The inherent properties of the pyridinium (B92312) core can be fine-tuned through quaternization and anion exchange to create materials with specific conductivities, viscosities, and catalytic activities.
Table 1: Role as a Material Building Block
| Material Class | Function of this compound | Resulting Properties |
|---|---|---|
| Ionic Liquids | Precursor for Cation Synthesis | Tunable conductivity, thermal stability, catalytic activity. evitachem.comrsc.org |
Incorporation into Coordination Polymers or Metal-Organic Frameworks (MOFs)
The structure of this compound is well-suited for its role as a ligand in the formation of coordination polymers and Metal-Organic Frameworks (MOFs). bldpharm.com MOFs are highly ordered, crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). researchgate.net The key to this compound's utility here lies in its multiple potential coordination sites. The nitrogen atom of the pyridine ring is a Lewis basic site, capable of coordinating with a metal center. researchgate.net
The dimethylamino group can also participate in or influence the formation of these frameworks. This dual functionality allows the molecule to act as a linker, bridging metal centers to create extended one-, two-, or three-dimensional networks. The specific geometry and electronic nature of this compound can influence the resulting MOF's pore size, stability, and functional properties, making it a candidate for applications in gas storage or catalysis. vulcanchem.com While specific MOFs containing this compound are not extensively detailed in the literature, related aminopyridine derivatives are known to form such structures, and commercial suppliers classify this compound as an MOF ligand. bldpharm.com
Potential in Electronic or Optical Materials
This compound is identified as a compound with potential for use in electronic and optical materials, including Organic Light-Emitting Diodes (OLEDs). bldpharm.com This potential is rooted in its molecular structure, which combines an electron-deficient pyridine ring with a strong electron-donating dimethylamino group. This "donor-π-acceptor" (D-π-A) characteristic is a common design motif for organic molecules with nonlinear optical (NLO) properties. rsc.org
The interaction between the donor (dimethylamino) and acceptor (pyridine) components across the π-system can lead to significant intramolecular charge transfer upon photoexcitation. This property is fundamental to a material's electro-optic behavior and is crucial for applications in optical signal processing and data storage. rsc.org While detailed studies on the specific photophysical properties of this compound are limited, the electronic properties of structurally similar aminopyridines suggest its potential as a chromophore or a building block for larger NLO-active molecules. rsc.orgsmolecule.com Its incorporation into polymers or thin films could yield materials with tailored refractive indices or electro-optic coefficients for use in advanced optical devices.
Table 2: Summary of Material Science Applications
| Application Area | Relevant Structural Features | Potential Function |
|---|---|---|
| Advanced Materials | Pyridine scaffold, reactive amine group | Building block for polymers, precursor for ionic liquids. bldpharm.comevitachem.com |
| Coordination Polymers / MOFs | Lewis basic pyridine nitrogen | Organic linker (ligand) to connect metal ions. bldpharm.comresearchgate.net |
| Electronic/Optical Materials | Electron-donating amino group on pyridine ring | Chromophore with potential for intramolecular charge transfer. bldpharm.comrsc.org |
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways
The synthesis of N,N-dimethylpyridin-3-amine and related aminopyridines has traditionally relied on established methods. However, recent research highlights a move towards more efficient and environmentally benign synthetic strategies. One promising approach that has been developed involves a transition-metal-free reaction between a chloropyridine and a simple amide under reflux conditions. evitachem.comresearchgate.net This method avoids the need for expensive and potentially toxic transition metals or specialized equipment like microwave reactors, offering a scalable and efficient route to the desired product. evitachem.comresearchgate.net
Future research is expected to build upon these foundations, exploring areas such as:
Continuous Flow Chemistry: Adapting existing syntheses or developing new ones for continuous flow systems could enhance production efficiency, improve safety, and allow for easier scalability. innospk.com
Biocatalysis: The use of enzymes to catalyze the synthesis of aminopyridines represents a green and highly selective alternative to traditional chemical methods. Research into identifying or engineering suitable enzymes could lead to highly sustainable production pathways.
Photoredox Catalysis: Visible-light-mediated reactions offer mild conditions for C-N bond formation. acs.org Investigating photoredox-catalyzed pathways for the amination of pyridine (B92270) rings could provide novel and efficient access to this compound and its derivatives.
Utilization of Novel Reagents: The exploration of underutilized reagents, such as the use of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) with various pyridines to form pyridinium (B92312) salts, showcases how new chemical tools can unlock novel transformations and functionalizations, providing a framework for future synthetic exploration. lboro.ac.uk
Deeper Mechanistic Studies in Catalysis and Biological Interactions
This compound is known to function as a nucleophilic catalyst, particularly in acylation and esterification reactions. evitachem.com The catalytic mechanism typically involves the formation of a highly reactive acetylpyridinium ion, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack. evitachem.com While this general mechanism is understood, deeper mechanistic investigations are required to optimize its catalytic efficiency and expand its applicability.
Future research directions include:
Kinetic and In-Situ Spectroscopic Studies: Detailed kinetic analysis and the use of in-situ spectroscopic techniques (like NMR and IR) can provide a more nuanced understanding of reaction intermediates, transition states, and rate-limiting steps. This knowledge is crucial for optimizing reaction conditions and catalyst design.
Elucidating Non-Covalent Interactions: The basicity of the pyridine nitrogen and its ability to form hydrogen bonds are key to its interactions with substrates and other molecules. nih.gov Deeper studies are needed to understand how these non-covalent forces influence catalytic activity and biological recognition processes.
Exploring Novel Catalytic Roles: Research into ruthenium-catalyzed direct arylation has shown that 3-substituted pyridines can act as effective directing groups, facilitating C-H activation at specific positions. acs.org Future studies could further explore the role of this compound as a directing group or ligand in a wider range of transition-metal-catalyzed reactions.
Investigating Electron Transfer Mechanisms: The formation of aminium radical cations via photoredox catalysis is an emerging area in C-N bond formation. acs.org Mechanistic studies could investigate whether this compound can participate in single-electron transfer (SET) pathways to enable novel chemical transformations.
Development of Highly Selective this compound-Based Therapeutics
The pyridin-3-amine structural core is a key component in a variety of biologically active compounds. evitachem.cominnospk.com For instance, 6-(Difluoromethoxy)-2,5-dimethylpyridin-3-amine (B8473586) is a crucial structural element of a potent and orally bioavailable corticotropin-releasing factor-1 (CRF(1)) receptor antagonist, which has shown efficacy in preclinical models of anxiety. evitachem.com This highlights the potential of using the this compound scaffold as a starting point for the development of novel therapeutics.
Future efforts in this area will likely focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure—by altering substituents on the pyridine ring or the amino group—can be used to probe interactions with biological targets and develop compounds with enhanced potency and selectivity.
Target-Specific Drug Design: By leveraging structural information of target proteins, medicinal chemists can design derivatives of this compound that bind with high affinity and selectivity to specific enzymes or receptors implicated in disease. This targeted approach aims to minimize off-target effects.
Application as Bioisosteres: The pyridine ring is often used as a bioisostere for other chemical groups in drug design to improve pharmacological properties. nih.gov Research can explore the use of the this compound moiety to replace other functional groups in known drugs to enhance efficacy, alter metabolism, or improve pharmacokinetic profiles.
Integration into Supramolecular Assemblies and Nanomaterials
Supramolecular chemistry, which involves the study of systems held together by non-covalent interactions, offers a powerful platform for creating functional materials. muni.cz Pyridines are excellent building blocks for supramolecular assemblies due to the directional hydrogen bonding and coordination capabilities of the nitrogen atom. nih.gov While its close relative, N,N-dimethylpyridin-4-amine (DMAP), has been used in the synthesis of DNA-constructed vesicles and ionic liquids, the potential of this compound in this field is still emerging. researchgate.netresearchgate.net
Emerging applications in this domain may include:
Metal-Organic Frameworks (MOFs): The pyridine nitrogen can act as a coordinating ligand for metal ions, making this compound a potential building block for the synthesis of porous MOFs. These materials have applications in gas storage, separation, and catalysis.
Self-Assembled Monolayers (SAMs): The compound could be functionalized for anchoring onto surfaces to create SAMs with specific chemical properties, useful in sensors, electronics, and surface engineering.
Functional Nanoparticles: this compound could be incorporated into or onto the surface of nanoparticles to act as a catalytic site, a recognition element for biological targeting, or a pH-responsive gatekeeper for drug delivery systems.
Crystal Engineering: Supramolecular interactions are fundamental to crystal engineering. muni.cz By understanding and controlling the non-covalent interactions of this compound, it may be possible to design crystals with desired physical or optical properties.
Computational Design and Predictive Modeling for Structure-Function Relationships
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, accelerating research and development. muni.cz Methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are increasingly used to model reaction mechanisms, predict properties, and design new molecules and materials. muni.czfrontiersin.org
Future research will heavily rely on computational approaches to:
Predict Reactivity and Catalytic Performance: Quantum mechanical calculations can be used to model transition states and reaction pathways, providing insights into the catalytic mechanism of this compound and guiding the design of more efficient catalysts.
Model Biological Interactions: Molecular docking and MD simulations can predict how derivatives of this compound bind to target proteins. frontiersin.org This is crucial for the rational design of selective therapeutics and for understanding potential biological activity.
In Silico ADMET Prediction: Automated Machine Learning (AutoML) and other AI-driven models are being developed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds. acs.orgnih.gov Applying these models to virtual libraries of this compound derivatives can help prioritize candidates for synthesis in the early stages of drug discovery. acs.org
Design of Supramolecular Systems: Computational modeling can simulate the self-assembly of molecules, helping to design this compound-based building blocks that will form specific supramolecular structures with desired functions. muni.cz
Table 1: Applications of Computational Modeling for this compound Derivatives
| Computational Method | Research Application | Predicted Outcome / Insight | Potential Impact |
|---|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Studies in Catalysis | Transition state energies, reaction pathways, electronic properties | Design of more efficient catalysts |
| Molecular Dynamics (MD) | Drug-Receptor Interactions | Binding affinity, conformational changes, interaction stability | Rational design of selective therapeutics frontiersin.org |
| Homology Modeling | Structure Prediction | 3D structure of target proteins based on templates | Enables structure-based drug design when no crystal structure exists nih.gov |
| Automated Machine Learning (AutoML) | ADMET Profiling | Prediction of permeability, metabolic stability, toxicity | Early-stage filtering of drug candidates with poor profiles acs.orgnih.gov |
| Quantum Theory of "Atoms in Molecules" (QTAIM) | Supramolecular Assembly | Analysis of non-covalent interactions (e.g., hydrogen, halogen bonds) | Design of novel functional materials and crystal engineering muni.cz |
Q & A
Q. Key Optimization Parameters :
- Catalyst loading (5–10 mol% for Pd-based systems) .
- Reaction time (12–48 hours for full conversion) .
- Use of molecular sieves or drying agents to scavenge water in moisture-sensitive reactions .
Basic: How do spectroscopic techniques (NMR, HRMS) confirm the structure of this compound and its derivatives?
Methodological Answer:
- ¹H NMR : The dimethylamino group (-N(CH₃)₂) appears as a singlet at δ 2.8–3.0 ppm. Pyridine ring protons show characteristic splitting:
- H-2 and H-6: δ 7.7–8.0 ppm (d, J = 5–6 Hz).
- H-4: δ 6.8–7.2 ppm (m) .
- ¹³C NMR : The dimethylamino carbon resonates at δ 40–45 ppm, while pyridine carbons range from δ 120–160 ppm .
- HRMS : Confirm molecular weight with <5 ppm error. For example, [M+H]⁺ for C₇H₁₁N₂ (this compound) is 123.0922 .
Q. Data Contradictions :
- Overlapping signals in crowded spectra (e.g., substituted analogs) may require 2D NMR (COSY, HSQC) for resolution .
Advanced: What strategies resolve low yields in the synthesis of halogenated this compound derivatives?
Methodological Answer:
Halogenated derivatives (e.g., 6-fluoro-N,N-dimethylpyridin-3-amine) often face yield limitations due to steric hindrance or electronic deactivation. Solutions include:
- Directed Metalation : Use LDA (Lithium Diisopropylamide) to deprotonate specific pyridine positions before introducing dimethylamine .
- Microwave-Assisted Synthesis : Accelerates reaction kinetics, improving yields from 17% (conventional heating) to 35–40% .
- Protecting Groups : Temporarily mask reactive sites (e.g., nitro groups) to prevent side reactions during amination .
Case Study :
In , coupling a trifluoromethyl-substituted pyridine with dimethylamine achieved 50% yield using Pd₂(dba)₃ and NaOtBu in THF, highlighting ligand and solvent selection as critical factors.
Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT Calculations : Assess electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack. For example, the N-dimethyl group lowers pyridine’s electron density, favoring C-4 substitution in cross-coupling reactions .
- Molecular Dynamics (MD) : Simulate ligand-catalyst interactions (e.g., Pd-DavePhos systems) to optimize steric and electronic compatibility .
- Machine Learning : Train models on reaction databases (e.g., USPTO) to predict optimal conditions for novel derivatives .
Validation : Compare computed ΔG values with experimental yields to refine models .
Advanced: What analytical methods detect trace impurities (e.g., N-nitrosamines) in this compound batches?
Methodological Answer:
- LC-HRMS : Quantify nitrosamines at ppb levels using a C18 column and positive ionization mode. Calibrate with reference standards (e.g., NDMA, NDEA) .
- GC-MS/MS : Detect volatile impurities after derivatization with heptafluorobutyric anhydride (HFBA) .
- SPE Purification : Solid-phase extraction (C18 or HLB cartridges) pre-concentrates impurities for enhanced sensitivity .
Case Study :
emphasizes column selection (e.g., Zorbax Eclipse Plus) and mobile phase (0.1% formic acid in water/acetonitrile) to resolve dimethylpyridin-3-amine from nitrosamine peaks.
Advanced: How do structural modifications (e.g., fluorination) alter the biological activity of this compound?
Methodological Answer:
- Fluorination : 6-Fluoro-N,N-dimethylpyridin-3-amine () exhibits enhanced lipophilicity (logP +0.5), improving blood-brain barrier penetration in neuropharmacological studies .
- Methylthio Substituents : Increase steric bulk, reducing binding to off-target enzymes (e.g., cytochrome P450) .
- Pharmacokinetic Profiling : Use in vitro assays (e.g., microsomal stability) and in vivo models (rodents) to correlate structure with ADMET properties .
Data Interpretation :
Contradictions in activity (e.g., antimicrobial vs. cytotoxic effects) may arise from substituent positioning. For example, 3-methyl analogs in showed higher antifungal activity but increased hepatotoxicity.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 122.17 g/mol | HRMS |
| LogP (Octanol-Water) | 1.2 ± 0.1 | Computational |
| pKa (Dimethylamino) | 9.8 | Potentiometric |
| Melting Point | 104–107°C (varies by derivative) | DSC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
